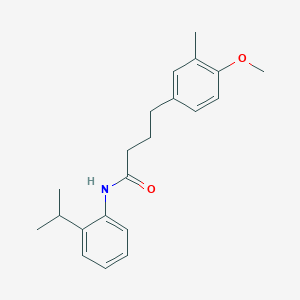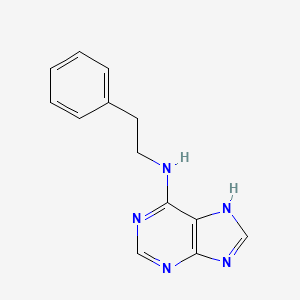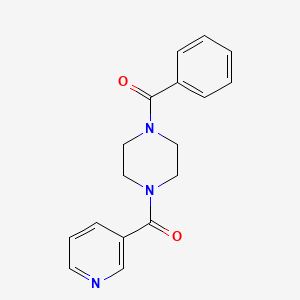
N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes, including conjugate addition reactions and the preparation of enantiomerically pure diols through the lithiated derivatives of specific chiral forms. For example, Gaul and Seebach (2002) demonstrated the synthesis of complex molecules through conjugate addition, achieving high yields and diastereoselectivities (Gaul & Seebach, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide" has been elucidated using techniques like X-ray crystallography. Halit et al. (1987) and Oladipo et al. (2021) have detailed the crystal structure of related molecules, highlighting the importance of substituents on the molecular geometry (Halit et al., 1987); (Oladipo et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include a variety of transformations, such as the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showcasing their potential as lipoxygenase inhibitors. These reactions underscore the compound's reactivity and potential biological activity (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular architecture. Studies like that of Halit et al. (1987) provide insights into how structural modifications, like substituent changes, affect these properties (Halit et al., 1987).
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(2-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-9-5-6-10-19(18)22-21(23)11-7-8-17-12-13-20(24-4)16(3)14-17/h5-6,9-10,12-15H,7-8,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKYYXSKAYNRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC=C2C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)



![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)
![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)